methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound featuring a triazole ring, a sulfanyl group, and a benzoate ester
Scientific Research Applications
Methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial properties, making it a candidate for developing new antibiotics.
Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Acetylation: The acetyl group is added through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the benzoate ester, typically using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The triazole ring and benzoate ester can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole and benzoate derivatives.
Mechanism of Action
The mechanism of action of methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- 2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-1,3-propanediol
Uniqueness
Methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to its combination of a triazole ring, a sulfanyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-[[5-(1-benzamido-2-methylpropyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-15(2)20(26-22(31)16-8-6-5-7-9-16)21-27-28-24(29(21)3)34-14-19(30)25-18-12-10-17(11-13-18)23(32)33-4/h5-13,15,20H,14H2,1-4H3,(H,25,30)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGUBTKCKTXQIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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